1,1'-butane-1,4-diylbis(1H-benzimidazol-2-ol)
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Overview
Description
1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) is a complex organic compound with the molecular formula C18H18N4O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1,1’-butane-1,4-diylbis(1H-benzimidazol-2-ol) typically involves the reaction of 1,4-dibromobutane with 2-aminobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole rings can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1,1’-butane-1,4-diylbis(1H-benzimidazol-2-ol) involves its interaction with various molecular targets and pathways. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound may also interact with enzymes and proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-ol) can be compared with other similar compounds such as:
1,1’-Butane-1,4-diylbis(1H-benzimidazole): Similar in structure but lacks the hydroxyl groups, which may affect its reactivity and biological activity.
1,1’-Butane-1,4-diylbis(1H-benzimidazol-2-amine):
The uniqueness of 1,1’-butane-1,4-diylbis(1H-benzimidazol-2-ol) lies in its specific functional groups and structural configuration, which contribute to its diverse reactivity and wide range of applications.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[4-(2-oxo-3H-benzimidazol-1-yl)butyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C18H18N4O2/c23-17-19-13-7-1-3-9-15(13)21(17)11-5-6-12-22-16-10-4-2-8-14(16)20-18(22)24/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24) |
InChI Key |
QOYAQJLBGIQJBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCCN3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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